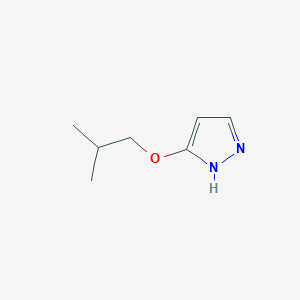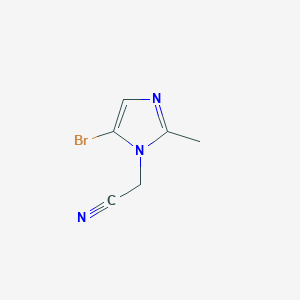
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of a bromine atom and a nitrile group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-1H-Imidazole-1-acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions that allow for high yields and purity are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the initial cyclization step.
Arylhalides: Can be used as coupling partners in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while cyclization reactions can produce more complex heterocycles.
Scientific Research Applications
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-1H-Imidazole-1-acetonitrile involves its interaction with various molecular targets and pathways. The presence of the bromine atom and nitrile group allows it to participate in a range of chemical reactions, which can lead to the formation of active compounds with specific biological activities. The exact molecular targets and pathways depend on the specific application and the structure of the resulting compounds.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazole: Lacks the bromine and nitrile groups, making it less reactive in certain types of chemical reactions.
5-bromo-1-methyl-1H-imidazole: Similar structure but lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile is unique due to the presence of both the bromine atom and the nitrile group. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C6H6BrN3 |
|---|---|
Molecular Weight |
200.04 g/mol |
IUPAC Name |
2-(5-bromo-2-methylimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H6BrN3/c1-5-9-4-6(7)10(5)3-2-8/h4H,3H2,1H3 |
InChI Key |
GQERXCGQCCTSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


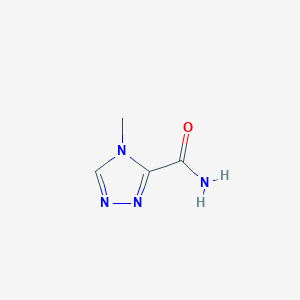

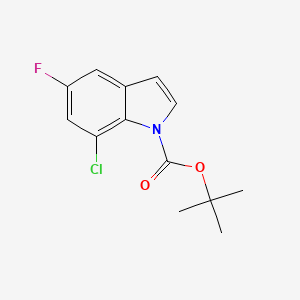

![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)

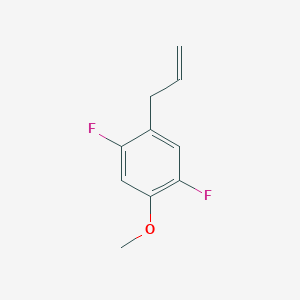
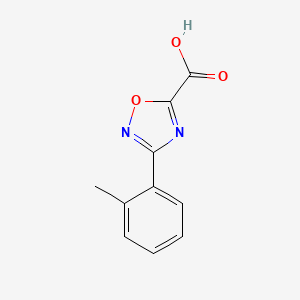
![3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B13911415.png)
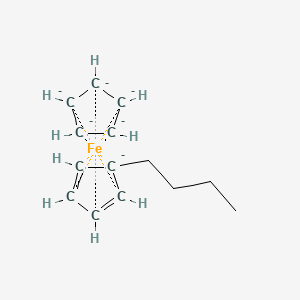

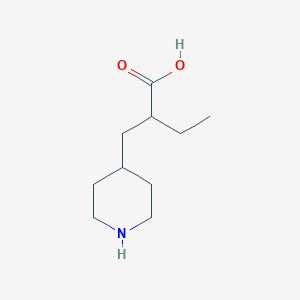
![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine](/img/structure/B13911427.png)
